4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting products . This reaction forms the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids, which are then alkylated to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions to efficiently produce 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, alkyl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters and diesters of dithiocarbamic or iminodithiocarbonic acids .
Scientific Research Applications
4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
- N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-2-yl)dithiocarbamic acids
Uniqueness
4-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its specific structure, which includes a combination of a thiadiazolo[3,2-a]pyrimidine core and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-7-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-12-13-19(32-17)15-8-10-16(11-9-15)23(30)31/h8-14,25H,2-7H2,1H3,(H,30,31)/b18-14-,25-21? |
InChI Key |
ZXRKNYXKRWZFCE-OCTOJFLBSA-N |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1 |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1 |
Origin of Product |
United States |
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